molecular formula C21H20O11 B191756 Luteolin 5-glucoside CAS No. 20344-46-1

Luteolin 5-glucoside

Cat. No. B191756
CAS RN: 20344-46-1
M. Wt: 448.4 g/mol
InChI Key: KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Antioxidant Activity

    • Application : Luteolin has been found to exhibit potent antioxidant activity .
    • Method : The antioxidant activity of luteolin is typically assessed using in vitro assays that measure its ability to scavenge free radicals .
    • Results : Luteolin has been shown to effectively neutralize harmful free radicals, thereby preventing oxidative damage to cells .
  • Anti-inflammatory Activity

    • Application : Luteolin has anti-inflammatory properties .
    • Method : The anti-inflammatory effects of luteolin are typically evaluated using in vitro and in vivo models of inflammation .
    • Results : Luteolin has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
  • Anticancer Activity

    • Application : Luteolin has been found to exhibit anticancer activity .
    • Method : The anticancer effects of luteolin are typically assessed using in vitro and in vivo models of cancer .
    • Results : Luteolin has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress angiogenesis and metastasis .
  • Neuroprotective Activity

    • Application : Luteolin has neuroprotective properties .
    • Method : The neuroprotective effects of luteolin are typically evaluated using in vitro and in vivo models of neurodegenerative diseases .
    • Results : Luteolin has been shown to protect neurons from damage, thereby potentially slowing the progression of neurodegenerative diseases .
  • Cardioprotective Activity

    • Application : Luteolin has cardioprotective properties .
    • Method : The cardioprotective effects of luteolin are typically assessed using in vitro and in vivo models of heart disease .
    • Results : Luteolin has been shown to protect the heart from damage, thereby potentially preventing or slowing the progression of heart disease .
  • Antimicrobial Activity

    • Application : Luteolin has antimicrobial properties .
    • Method : The antimicrobial effects of luteolin are typically evaluated using in vitro assays that measure its ability to inhibit the growth of bacteria and fungi .
    • Results : Luteolin has been shown to inhibit the growth of various types of bacteria and fungi, thereby demonstrating its potential as an antimicrobial agent .
  • Hepatoprotective Activity

    • Application : Luteolin has hepatoprotective properties .
    • Method : The hepatoprotective effects of luteolin are typically assessed using in vitro and in vivo models of liver disease .
    • Results : Luteolin has been shown to protect the liver from damage, thereby potentially preventing or slowing the progression of liver disease .
  • Antidiabetic Activity

    • Application : Luteolin has potential applications in the management of diabetes mellitus .
    • Method : The antidiabetic effects of luteolin are typically evaluated using in vitro and in vivo models of diabetes .
    • Results : Luteolin has been shown to improve insulin sensitivity and glucose metabolism, thereby potentially helping to control blood sugar levels in patients with diabetes .
  • Antiviral Activity

    • Application : Luteolin has been investigated for its potential antiviral properties, including against COVID-19 .
    • Method : The antiviral effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit viral replication .
    • Results : Luteolin has been shown to inhibit the replication of various types of viruses, thereby demonstrating its potential as an antiviral agent .
  • Dermatological Applications

    • Application : Luteolin has potential applications in the treatment of inflammatory skin diseases .
    • Method : The effects of luteolin on skin diseases are typically evaluated using in vitro and in vivo models of skin inflammation .
    • Results : Luteolin has been shown to reduce skin inflammation, thereby potentially helping to manage inflammatory skin conditions .
  • Estrogenic and Anti-estrogenic Activities

    • Application : Luteolin has been found to exhibit both estrogenic and anti-estrogenic activities .
    • Method : These effects are typically evaluated using in vitro assays that measure the ability of luteolin to bind to estrogen receptors .
    • Results : Luteolin has been shown to bind to estrogen receptors, thereby potentially influencing estrogen-dependent physiological processes .
  • Anti-allergic Activity

    • Application : Luteolin has anti-allergic properties .
    • Method : The anti-allergic effects of luteolin are typically evaluated using in vitro and in vivo models of allergic reactions .
    • Results : Luteolin has been shown to inhibit the release of histamine and other allergic mediators, thereby potentially helping to manage allergic reactions .
  • Antimutagenic Activity

    • Application : Luteolin has been found to exhibit antimutagenic properties .
    • Method : The antimutagenic effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit DNA mutations .
    • Results : Luteolin has been shown to inhibit DNA mutations, thereby potentially preventing the development of genetic diseases and cancer .
  • Antithrombotic Activity

    • Application : Luteolin has potential applications in the prevention of thrombosis .
    • Method : The antithrombotic effects of luteolin are typically evaluated using in vitro and in vivo models of thrombosis .
    • Results : Luteolin has been shown to inhibit platelet aggregation, thereby potentially preventing the formation of blood clots .
  • Estrogenic and Anti-estrogenic Activities

    • Application : Luteolin has been found to exhibit both estrogenic and anti-estrogenic activities .
    • Method : These effects are typically evaluated using in vitro assays that measure the ability of luteolin to bind to estrogen receptors .
    • Results : Luteolin has been shown to bind to estrogen receptors, thereby potentially influencing estrogen-dependent physiological processes .
  • Anti-allergic Activity

    • Application : Luteolin has anti-allergic properties .
    • Method : The anti-allergic effects of luteolin are typically evaluated using in vitro and in vivo models of allergic reactions .
    • Results : Luteolin has been shown to inhibit the release of histamine and other allergic mediators, thereby potentially helping to manage allergic reactions .
  • Antiviral Activity

    • Application : Luteolin has been investigated for its potential antiviral properties, including against COVID-19 .
    • Method : The antiviral effects of luteolin are typically assessed using in vitro assays that measure its ability to inhibit viral replication .
    • Results : Luteolin has been shown to inhibit the replication of various types of viruses, thereby demonstrating its potential as an antiviral agent .
  • Skin Diseases

    • Application : Luteolin has potential applications in the treatment of inflammatory skin diseases .
    • Method : The effects of luteolin on skin diseases are typically evaluated using in vitro and in vivo models of skin inflammation .
    • Results : Luteolin has been shown to reduce skin inflammation, thereby potentially helping to manage inflammatory skin conditions .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942500
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luteolin 5-glucoside

CAS RN

20344-46-1
Record name Galuteolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20344-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 5-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEOLIN 5-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
JB Harborne - Phytochemistry, 1967 - Elsevier
… Luteolin 5-glucoside has a very distinctive blue fluorescence in uv light, has characteristic spectral properties and is unusually acid-labile. A similarly unstable compound in the petals of …
Number of citations: 58 www.sciencedirect.com
HA Jung, SE Jin, BS Min, BW Kim, JS Choi - Food and chemical toxicology, 2012 - Elsevier
The anti-inflammatory activity of whole Cirsium maackii (family Compositae) plants and of its major flavonoid, luteolin 5-O-glucoside, was evaluated for their ability to inhibit …
Number of citations: 87 www.sciencedirect.com
KW Woo, MO Sim, AH Kim, BM Kang… - Korean Journal of …, 2016 - koreascience.kr
… with luteolin 5-glucoside markedly attenuated H2O2-induced cell viability loss in a dose-dependent manner. Luteolin 5-glucoside … The results suggest that luteolin 5-glucoside from A. …
Number of citations: 3 koreascience.kr
CW Gliennie, JB Harborne - Phytochemistry, 1971 - Elsevier
… Luteolin 5-glucoside has been found in Cotula turbinata and in Leycesteria formosa (Caprifoliceae). Tricin 5-glucoside, previously found in Triticum (Gramineae) has been detected in …
Number of citations: 53 www.sciencedirect.com
M Geibel, W Feucht - Phytochemistry, 1991 - Elsevier
… cerasus, neosakuranin and additionally luteolin 5glucoside (9) in 1 M malic acid at 60” are shown in Table 2. The flavone and isoflavone 5-glucosides were shown to hydrolyse more …
Number of citations: 41 www.sciencedirect.com
ACP Dias, FA Tomás-Barberán, M Fernandes-Ferreira… - Phytochemistry, 1998 - Elsevier
… those observed for an authentic sample of luteolin 5glucoside (Roth). The blue fluorescence … -chromatographed with an authentic marker of luteolin 5-glucoside, confirming its structure. …
Number of citations: 128 www.sciencedirect.com
H Schneider, M Blaut - Archives of Microbiology, 2000 - Springer
… and luteolin-7-glucoside and the cleavage of the glucosidic bond of rutin and kaempferol-3-sorphoroside-7-glucoside, on the one hand, and the resistance of luteolin-5-glucoside and …
Number of citations: 238 link.springer.com
DM Jeong, HA Jung, JS Choi - Archives of pharmacal research, 2008 - Springer
… In order to characterize the compounds contained in Korean thistles, we conducted HPLC analyses on the following ten flavonoids: luteolin-5-glucoside (1), luteolin-7-glucoside (2), …
Number of citations: 89 link.springer.com
ML Roberts, RR Haynes - Phytochemistry, 1985 - Elsevier
… The occurrence of luteolin 5-glucoside is noteworthy because of the limited distribution of 5-0-… However, luteolin 5glucoside is likely to be much more frequent in the monocots than is …
Number of citations: 3 www.sciencedirect.com
L Schoefer, R Mohan, A Schwiertz… - Applied and …, 2003 - Am Soc Microbiol
… The glycosidic bonds of luteolin-3-glucoside, luteolin-5-glucoside, naringenin-7-neohesperidoside (naringin), quercetin-3-glucoside, quercetin-3-rutinoside (rutin), and phloretin-2′-…
Number of citations: 275 journals.asm.org

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